REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[C:6]1([C:4]2[O:13][C:1](=[O:12])[CH2:2][N:3]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CNC(=O)C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
(90° C.) and vigorously stirred for exactly 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a boiling H2O bath
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
STIRRING
|
Details
|
the organic phase was stirred with 1 L of 2% aq. NaHCO3 for 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration of the solution and rotary evaporation (bath temperature 35° C., 20 mmHg)
|
Type
|
CUSTOM
|
Details
|
gave a yellow white solid
|
Type
|
CUSTOM
|
Details
|
degradation and condensation
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC(CN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |